ethyl 1-(2-fluorobenzyl)-3-formyl-1H-indole-2-carboxylate
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Overview
Description
Ethyl 1-(2-fluorobenzyl)-3-formyl-1H-indole-2-carboxylate is a complex organic compound characterized by its indole core structure, fluorobenzyl group, and formyl group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with indole or its derivatives as the starting material.
Fluorobenzyl Group Introduction: The fluorobenzyl group can be introduced through a nucleophilic substitution reaction using 2-fluorobenzyl chloride.
Formylation: The formyl group is introduced using formylation reagents such as formic acid or formyl chloride under controlled conditions.
Esterification: The final step involves esterification to introduce the ethyl ester group, often using ethanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group, to form carboxylic acids.
Reduction: Reduction reactions can be performed to reduce the formyl group to a methyl group.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, replacing the fluorine atom with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Methylated indoles.
Substitution: Various substituted indoles depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the synthesis of more complex indole derivatives. Biology: It serves as a probe in biological studies to understand the interaction of indole derivatives with biological targets. Medicine: Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which ethyl 1-(2-fluorobenzyl)-3-formyl-1H-indole-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing pathways related to disease processes.
Comparison with Similar Compounds
Ethyl 1-(2-chlorobenzyl)-3-formyl-1H-indole-2-carboxylate: Similar structure with a chlorine atom instead of fluorine.
Ethyl 1-(2-methoxybenzyl)-3-formyl-1H-indole-2-carboxylate: Similar structure with a methoxy group instead of fluorine.
Uniqueness: The presence of the fluorine atom in ethyl 1-(2-fluorobenzyl)-3-formyl-1H-indole-2-carboxylate imparts unique chemical and biological properties compared to its chloro and methoxy analogs, such as increased stability and altered reactivity.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
ethyl 1-[(2-fluorophenyl)methyl]-3-formylindole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO3/c1-2-24-19(23)18-15(12-22)14-8-4-6-10-17(14)21(18)11-13-7-3-5-9-16(13)20/h3-10,12H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSAJNHFKUMHRGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1CC3=CC=CC=C3F)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49649125 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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